

BMS-488043: A Technical Guide to a Pioneering HIV-1 Attachment Inhibitor

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Compound of Interest

Compound Name: BMS 488043

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of BMS-488043, a novel small-molecule inhibitor of HIV-1 attachment. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of virology, medicinal chemistry, and antiretroviral drug development.

Chemical Structure and Properties

BMS-488043 is a potent, orally bioavailable small molecule that heralded a new class of antiretroviral agents targeting the initial stage of HIV-1 entry into host cells.^[1] Its chemical identity is well-characterized, providing a solid foundation for structure-activity relationship (SAR) studies and further drug design.

Table 1: Chemical and Physical Properties of BMS-488043

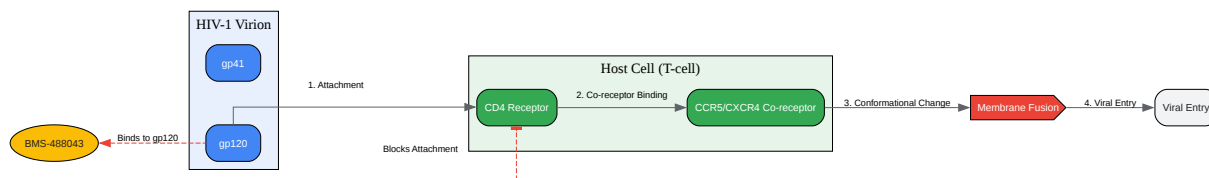
Property	Value	Reference
IUPAC Name	1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione	[2]
Molecular Formula	C ₂₂ H ₂₂ N ₄ O ₅	[2]
Molecular Weight	422.43 g/mol	[3]
CAS Number	452296-83-2	[2]
SMILES	<chem>COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC</chem>	[2]

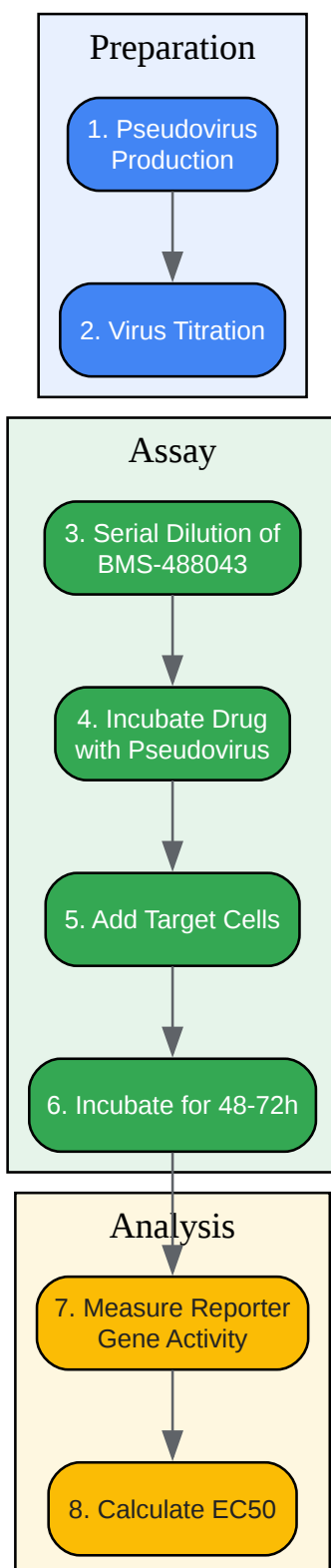
Mechanism of Action: Targeting HIV-1 Entry

BMS-488043 exerts its antiviral effect by inhibiting the attachment of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of host T-cells.[1] This interaction is the crucial first step in the viral entry cascade. By binding to a specific pocket on gp120, BMS-488043 induces conformational changes in the protein, preventing its interaction with CD4 and thereby blocking the subsequent steps of co-receptor binding and membrane fusion.[4][5]

The binding of BMS-488043 to gp120 is non-competitive with CD4, meaning it does not directly compete for the same binding site but rather allosterically prevents the gp120-CD4 interaction.[5] This unique mechanism of action provided a new avenue for antiretroviral therapy, distinct from previously established drug classes that target viral enzymes like reverse transcriptase and protease.

Below is a diagram illustrating the HIV-1 entry pathway and the inhibitory action of BMS-488043.





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